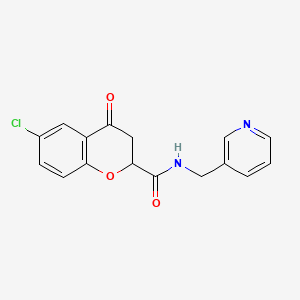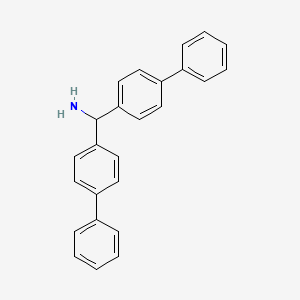![molecular formula C16H15N5O4 B11050823 3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11050823.png)
3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, an imidazole ring, and an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Formation of the Oxadiazole Ring: This can be synthesized by the cyclization of a suitable hydrazide with an acid chloride.
Coupling Reactions: The final step involves coupling the benzodioxole, imidazole, and oxadiazole rings through appropriate linkers and reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Chemischer Reaktionen
3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or marker in various biological assays.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring may interact with enzymes or receptors, while the imidazole and oxadiazole rings may contribute to binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide include:
4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide: This compound also features a benzodioxole and imidazole ring but differs in the presence of a pyridine ring.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: This compound has a similar benzodioxole ring but differs in the presence of a propanoic acid group.
The uniqueness of this compound lies in its combination of three distinct rings, which may confer unique properties and applications.
Eigenschaften
Molekularformel |
C16H15N5O4 |
|---|---|
Molekulargewicht |
341.32 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-N-(3-imidazol-1-ylpropyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H15N5O4/c22-15(18-4-1-6-21-7-5-17-9-21)16-19-14(20-25-16)11-2-3-12-13(8-11)24-10-23-12/h2-3,5,7-9H,1,4,6,10H2,(H,18,22) |
InChI-Schlüssel |
BSNOSJDNZFLEGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCCCN4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11050743.png)
![Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B11050754.png)
![2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11050757.png)

![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11050769.png)
![8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11050776.png)


![6-Chloro-3-ethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11050792.png)
![5-(3-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11050808.png)
![1,4-Dimethyl-6-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11050813.png)
![7-(3-hydroxy-4-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050815.png)
![2-bromo-N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpropanehydrazide](/img/structure/B11050819.png)
![Dimethyl [1-(4-chlorophenyl)-3-(4-methylphenyl)-3-oxo-2-phenylpropyl]propanedioate](/img/structure/B11050838.png)